molecular formula C14H17N3O2 B5632963 N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide

Cat. No.: B5632963
M. Wt: 259.30 g/mol
InChI Key: BBXPAYOSKFUHKB-UHFFFAOYSA-N
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Description

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide is a synthetic organic compound that features a unique structure combining a pyridine ring with a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide typically involves a multi-step process. One common method starts with the reaction of 5,5-dimethylcyclohexane-1,3-dione with pyridine-3-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide
  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)thiophene-2-carbohydrazide
  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)furan-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)pyridine-3-carbohydrazide stands out due to its pyridine ring, which imparts unique electronic properties and enhances its potential for forming specific interactions with biological targets. This makes it particularly valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2)7-11(6-12(18)8-14)16-17-13(19)10-4-3-5-15-9-10/h3-6,9,16H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXPAYOSKFUHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661650
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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